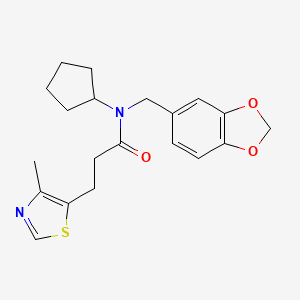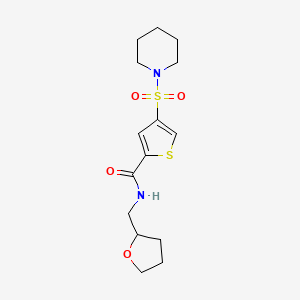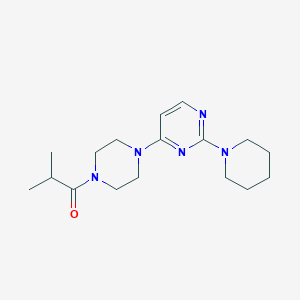![molecular formula C16H21N7O2 B5592350 N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide](/img/structure/B5592350.png)
N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related heterocyclic compounds involves various strategies including cyclocondensation, nucleophilic substitution, and condensation reactions. For example, pyrano[2,3-d]pyrimidine derivatives, closely related to the target compound, can be synthesized from ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate through reactions with formamide, urea, thiourea, and other reagents, yielding moderate to high yields (El‐Sayed et al., 2021). Similar processes involving ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]-pyrimidin-5-yl)formimidate with alkyl- and arylhydrazines lead to modified thieno[2,3-d]pyrimidines (Tumkevičius).
Molecular Structure Analysis
The molecular structure of heterocyclic compounds, similar to the target molecule, involves complex aromatic systems that can be characterized through various spectroscopic techniques. The crystal structure of related compounds, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, reveals insights into the arrangement of molecular components, which can influence their chemical reactivity and interaction with biological targets (Lu et al., 2017).
Chemical Reactions and Properties
Heterocyclic compounds undergo a variety of chemical reactions, including nucleophilic substitution, cycloadditions, and electrophilic substitutions, leading to a wide range of products with diverse functionalities. The reactivity pattern of these molecules is influenced by their molecular structure, particularly the presence and position of heteroatoms, which can act as sites for chemical reactions (Kuznetsov et al., 2007).
Physical Properties Analysis
The physical properties of heterocyclic compounds, such as solubility, melting points, and boiling points, are crucial for their practical applications. These properties are determined by the molecular structure, particularly the nature and arrangement of heteroatoms and substituents, which affect intermolecular interactions (El-Abadelah et al., 2002).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are essential for understanding the behavior of heterocyclic compounds in different chemical environments. These properties are influenced by the electronic structure of the molecules, which can be altered by the presence of electron-donating or electron-withdrawing groups (Hildick & Shaw, 1971).
Applications De Recherche Scientifique
Ethylene Biosynthesis Inhibition in Plants
Pyrazinamide and derivatives, which share structural similarities with N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide, have been identified as inhibitors of ethylene biosynthesis in Arabidopsis thaliana. These compounds suppress the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), the enzyme catalyzing the final step in ethylene formation, potentially serving as regulators of plant metabolism and ethylene biosynthesis (Sun et al., 2017).
Synthesis of Pyrazolo and Pyrimidinone Derivatives
Research into the synthesis of 2-substituted 2, 6-dihydro-3-hydroxy-7H-pyrazolo[4, 3-d] pyrimidin-7-ones has provided insights into the chemical versatility of pyrazinecarboxamide derivatives. These compounds were synthesized through a sequence involving the reduction and condensation of specific intermediates, highlighting the potential for diverse chemical modifications and applications (Ochi & Miyasaka, 1983).
Antiviral and Antitumor Activities
Derivatives of pyrazinecarboxamide, including those structurally related to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide, have shown potent SARS-CoV 3C-like protease inhibitory activity and significant antiviral activities against influenza A neuraminidase virus (H3N2). This suggests a potential therapeutic application in treating viral infections (El-All et al., 2016).
Furthermore, novel synthesis methods have led to the creation of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives exhibiting in vitro cytotoxic activity against cancer cells, demonstrating the compound's relevance in cancer research (Hassan et al., 2014).
Antimicrobial and Anti-inflammatory Applications
Compounds synthesized from or related to N-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-pyrazinecarboxamide have been evaluated for antimicrobial activity, with some derivatives showing pronounced antimicrobial effects. This indicates their potential as antimicrobial agents, contributing to the field of infectious diseases (Bhuiyan et al., 2006).
Additionally, the anti-inflammatory activity of certain analogs has been assessed, with findings suggesting potential applications in developing new anti-inflammatory drugs (Rajasekaran et al., 1999).
Propriétés
IUPAC Name |
N-[2-[(2-methyl-6-morpholin-4-ylpyrimidin-4-yl)amino]ethyl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O2/c1-12-21-14(10-15(22-12)23-6-8-25-9-7-23)19-4-5-20-16(24)13-11-17-2-3-18-13/h2-3,10-11H,4-9H2,1H3,(H,20,24)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYIESKLIZVMHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCOCC2)NCCNC(=O)C3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-4-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5592268.png)
![2-benzyl-8-{[2-(methylamino)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5592289.png)
![[(4-{[(2-methyl-1,3-benzothiazol-6-yl)amino]carbonyl}-2-nitrophenyl)thio]acetic acid](/img/structure/B5592297.png)

![4-{4-[(2,5-difluorophenyl)sulfonyl]-1-piperazinyl}-2-(1-piperidinyl)pyrimidine](/img/structure/B5592308.png)
![4-[(diethylamino)sulfonyl]-N-1,3,4-thiadiazol-2-yl-2-thiophenecarboxamide](/img/structure/B5592309.png)

![3-ethoxy-4-[(4-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5592325.png)
![6-bromo-3-{[4-(2-hydroxyethyl)piperazin-1-yl]carbonyl}-8-methoxy-2H-chromen-2-one](/img/structure/B5592333.png)
![3,5,7-trimethyl-2-{[4-(2-methyl-4-pyridinyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B5592341.png)

![4-methyl-2-{3-[(2-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5592354.png)

![3,5-dimethyl-1-{1-[(2-methyl-1-benzofuran-5-yl)carbonyl]-3-azetidinyl}-1H-pyrazole](/img/structure/B5592366.png)